2-(3-(3-chloro-4-methylphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide
Description
This compound is a triazolopyrimidine-based acetamide derivative featuring a 3-chloro-4-methylphenyl substituent on the triazole ring and a 2,3-dihydrobenzo[b][1,4]dioxin-6-yl group on the acetamide moiety. Its molecular complexity arises from the fusion of a triazolo[4,5-d]pyrimidin-7-one core with a substituted aromatic system and a dihydrobenzodioxin moiety. The chloro-methyl substitution on the phenyl ring likely enhances lipophilicity and target-binding affinity, while the dihydrobenzodioxin group may influence metabolic stability and solubility .
Synthetic routes for analogous triazolopyrimidine derivatives typically involve cyclization reactions using substituted phenyl precursors and coupling agents like cesium carbonate in dry DMF, as seen in structurally related compounds . Characterization methods include $ ^1H $-NMR, $ ^{13}C $-NMR, IR, and mass spectrometry, with spectral data confirming regioselective formation of the triazole ring and acetamide linkage .
Properties
IUPAC Name |
2-[3-(3-chloro-4-methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN6O4/c1-12-2-4-14(9-15(12)22)28-20-19(25-26-28)21(30)27(11-23-20)10-18(29)24-13-3-5-16-17(8-13)32-7-6-31-16/h2-5,8-9,11H,6-7,10H2,1H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBFAEGBDDMPZHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(C(=O)N(C=N3)CC(=O)NC4=CC5=C(C=C4)OCCO5)N=N2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3-(3-chloro-4-methylphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide is a complex organic molecule belonging to the class of triazolo-pyrimidines. This class of compounds has garnered attention due to their diverse biological activities, particularly in medicinal chemistry. The unique structural features of this compound suggest potential interactions with various biological targets, making it a candidate for pharmacological studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 397.85 g/mol. The presence of chloro and methyl groups on the aromatic ring and a triazole-pyrimidine framework are indicative of its potential bioactivity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 397.85 g/mol |
| CAS Number | 893932-61-1 |
| Structure | Structure |
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties . Pyrimidine derivatives have been shown to inhibit key enzymes involved in DNA biosynthesis such as dihydrofolate reductase (DHFR) and thymidylate synthetase (TSase), which are crucial in cancer cell proliferation and survival .
In vitro studies have demonstrated that triazolo-pyrimidine derivatives can induce cytotoxic effects across various cancer cell lines. For instance, compounds related to this structure have shown IC50 values ranging from 0.39 µM to 4.2 µM against different cancer cell lines including MCF-7 and HCT116 .
Antimicrobial Activity
The compound may also possess antimicrobial properties , as many pyrimidine derivatives have been documented to exhibit antibacterial and antifungal activities. The mechanism typically involves inhibition of nucleic acid synthesis or interference with metabolic pathways in pathogens .
The biological activity of this compound is likely attributed to several mechanisms:
- Enzyme Inhibition : Inhibition of enzymes involved in nucleotide synthesis.
- DNA Interaction : Potential incorporation into DNA and RNA leading to misreading during protein synthesis.
- Kinase Inhibition : Targeting specific kinases involved in cell cycle regulation.
Study on Anticancer Efficacy
A study published in a peer-reviewed journal explored the anticancer efficacy of various triazolo-pyrimidine derivatives, including similar compounds to the one . The results indicated that these derivatives exhibited significant cytotoxicity against multiple cancer cell lines with varying IC50 values:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Triazolo-Pyrimidine Derivative | MCF-7 | 0.46 |
| Triazolo-Pyrimidine Derivative | HCT116 | 0.39 |
| Triazolo-Pyrimidine Derivative | HepG2 | 1.1 |
These findings highlight the potential of triazolo-pyrimidine derivatives as therapeutic agents in oncology .
Antimicrobial Studies
In another investigation focusing on the antimicrobial properties, derivatives similar to the compound were screened against various bacterial strains. Results indicated notable activity against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum efficacy:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
These results emphasize the relevance of structural modifications in enhancing biological activity against microbial pathogens .
Comparison with Similar Compounds
Structural and Functional Analogues
Table 1: Key Structural Analogues and Their Features
Key Comparisons:
Structural Variations and Bioactivity The target compound’s 3-chloro-4-methylphenyl group likely increases steric bulk and electron-withdrawing effects compared to the 4-methoxyphenyl group in the analogue from . This substitution may enhance binding to hydrophobic kinase pockets but reduce solubility .
Synthetic Methods
- Triazolopyrimidine derivatives (e.g., target compound and ) are synthesized via cyclization reactions using cesium carbonate in DMF, whereas benzoxazine-triazole hybrids () employ HATU-mediated coupling, reflecting differences in reactivity .
Spectroscopic Characterization
- $ ^1H $-NMR spectra of triazolopyrimidines typically show a singlet for the triazole proton (~8.5–9.0 ppm) and distinct acetamide NH signals (~10.5 ppm). IR spectra confirm carbonyl stretches (~1700 cm$ ^{-1} $) .
- The imidazopyridine derivative () exhibits downfield-shifted nitro group signals (~8.2 ppm) in $ ^1H $-NMR, contrasting with the target compound’s chloro-methylphenyl environment .
Bioactivity and Target Prediction Compounds with triazolopyrimidine cores (e.g., ) are predicted to target kinases or G-protein-coupled receptors (GPCRs) via SVM-based models, as triazole and pyrimidine motifs are common in such inhibitors . The dihydrobenzodioxin group in the target compound may confer selectivity for adenosine receptors, as seen in structurally related xanthine derivatives .
Limitations and Data Gaps:
- No direct bioactivity data for the target compound are available in the provided evidence. Predictions are extrapolated from structural analogues.
Q & A
Q. How can researchers address reproducibility challenges in multi-step syntheses across different laboratories?
- Methodological Answer : Standardize reaction protocols using flow chemistry for precise control of residence time and mixing. Share kinetic data (e.g., Arrhenius plots) and impurity profiles via open-access platforms. Collaborative validation through round-robin testing ensures robustness .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
